molecular formula C20H21N3O6S2 B2681816 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 950320-01-1

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2681816
CAS RN: 950320-01-1
M. Wt: 463.52
InChI Key: ISNCKPGWSUWHCS-UHFFFAOYSA-N
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Description

Pyridazine derivatives, such as the one you mentioned, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .


Synthesis Analysis

The synthesis of pyridazine derivatives is a topic of ongoing research . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring with two adjacent nitrogen atoms . The exact structure of “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide” would depend on the specific arrangement and bonding of its atoms.


Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .

Scientific Research Applications

Anticancer Properties

The pyridazine ring in this compound has attracted attention due to its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, investigating its ability to inhibit cancer cell growth and metastasis . Further studies are needed to understand the precise mechanisms involved and to optimize its therapeutic potential.

Antiplatelet Activity

Compounds containing pyridazinone moieties have demonstrated antiplatelet properties. These effects are crucial in preventing excessive blood clotting and maintaining cardiovascular health. Researchers have explored derivatives of this compound for their platelet-inhibiting properties .

Antibacterial and Antifungal Activities

Pyridazine-based compounds have shown promise as antibacterial and antifungal agents. Their ability to target specific microbial pathways makes them valuable candidates for drug development. Researchers have investigated the antimicrobial potential of derivatives containing the pyridazinone ring .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Some pyridazinone derivatives exhibit anti-inflammatory properties, making them interesting candidates for managing inflammatory conditions. These compounds may modulate immune responses and reduce tissue damage .

Antihypertensive Activity

Hypertension (high blood pressure) is a prevalent health issue worldwide. Certain pyridazinone derivatives have been explored for their antihypertensive effects. These compounds may help regulate blood pressure by targeting specific receptors or pathways .

Agrochemical Applications

Beyond human health, pyridazinone derivatives find use in agriculture. They serve as active ingredients in herbicides, insecticides, and fungicides. For instance, compounds like Pyridaben and Norflurazon are widely used in pest control and crop protection .

Mechanism of Action

Future Directions

The future directions for research on pyridazine derivatives could include the development of new synthesis methods, the exploration of new potential applications, and the investigation of their mechanisms of action .

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-31(26,27)19-13-16(28-2)8-10-18(19)29-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNCKPGWSUWHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

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